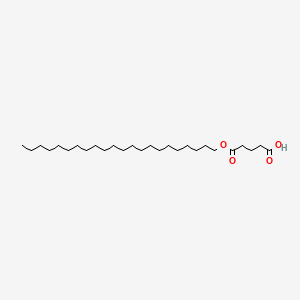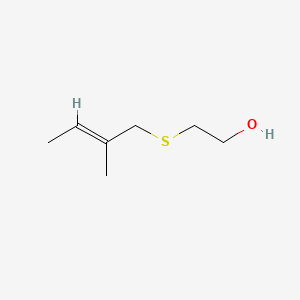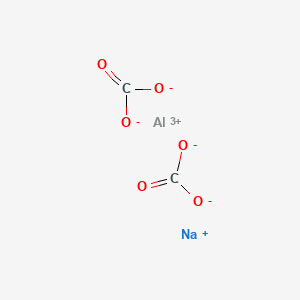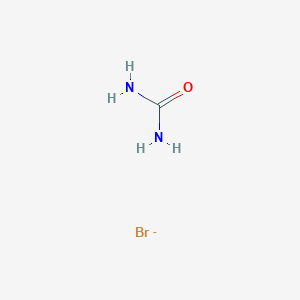
Uronium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uronium bromide is a chemical compound commonly used as a coupling reagent in peptide synthesis. It is known for its efficiency in forming amide bonds between carboxylic acids and amines, making it a valuable tool in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uronium bromide can be synthesized through various methods, including mechanochemical synthesis and solution-phase synthesis. One common method involves the reaction of a uronium salt with a bromide source under controlled conditions. The reaction typically requires a base, such as potassium phosphate, to facilitate the formation of the this compound compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale synthesis techniques that ensure high yield and purity. The process often involves the use of automated reactors and precise control of reaction parameters to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: Uronium bromide primarily undergoes substitution reactions, where it acts as a coupling reagent to facilitate the formation of amide bonds. It can also participate in other types of reactions, such as esterification, under specific conditions .
Common Reagents and Conditions: Common reagents used with this compound include carboxylic acids, amines, and bases like potassium phosphate or organic bases. The reactions are typically carried out at room temperature and can be completed within a short time frame, often yielding high-purity products .
Major Products Formed: The major products formed from reactions involving this compound are amides and esters. These products are essential in the synthesis of peptides, pharmaceuticals, and other organic compounds .
Scientific Research Applications
Uronium bromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in peptide synthesis, where it facilitates the formation of peptide bonds with high efficiency and minimal side reactions . Additionally, this compound is employed in the synthesis of peptide-drug conjugates, which are crucial in targeted drug delivery systems . Its role in solid-phase peptide synthesis has also been well-documented, making it a valuable reagent in the development of new pharmaceuticals and biomolecules .
Mechanism of Action
The mechanism of action of uronium bromide involves the activation of the carboxylic acid group, forming an active ester intermediate. This intermediate then reacts with an amine to form the desired amide bond. The process is facilitated by the presence of a base, which helps in the deprotonation of the amine and the stabilization of the intermediate .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to uronium bromide include other uronium-based coupling reagents such as N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate (TCFH), Oxyma-B derived reagents like TOMBU and COMBU, and guanidinium-based reagents like HATU and HBTU .
Uniqueness: this compound is unique in its ability to provide high coupling efficiency with minimal side reactions. It is more stable than some other uronium-based reagents, making it a preferred choice in many synthetic applications . Its versatility and effectiveness in both solution-phase and solid-phase peptide synthesis further highlight its importance in the field of organic chemistry .
Properties
CAS No. |
94030-93-0 |
|---|---|
Molecular Formula |
CH4BrN2O- |
Molecular Weight |
139.96 g/mol |
IUPAC Name |
urea;bromide |
InChI |
InChI=1S/CH4N2O.BrH/c2-1(3)4;/h(H4,2,3,4);1H/p-1 |
InChI Key |
DXXBBUOVGDAFFJ-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(N)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


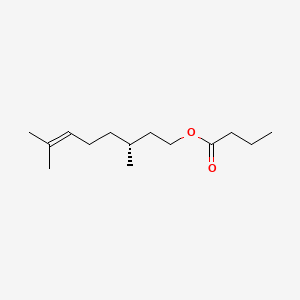
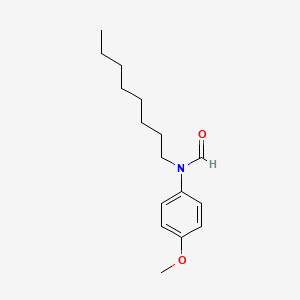
![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
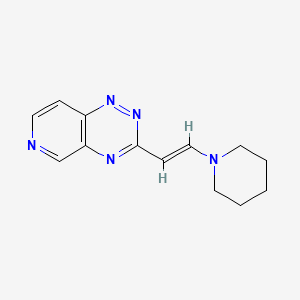
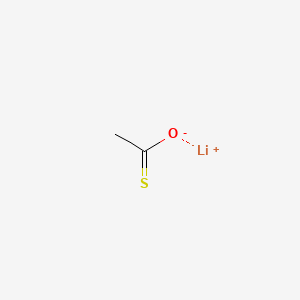
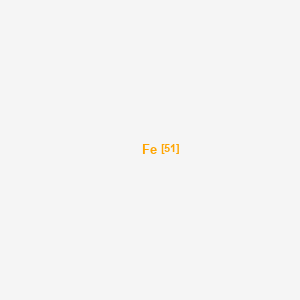
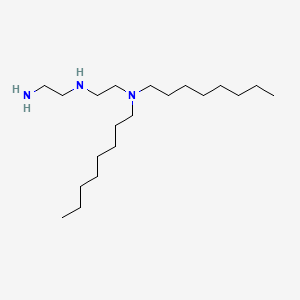


![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
